3-Amino-6-chloropyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the second position of the pyrazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
3-Amino-6-chloropyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamidase (pyrazinamidase; EC 3.5.1.19), which converts it into pyrazinoic acid . This interaction is crucial for its biochemical activity, as the conversion to pyrazinoic acid is necessary for its subsequent biological effects.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of sodium channels, thereby influencing cell signaling and ion transport . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with nicotinamidase results in the production of pyrazinoic acid, which can inhibit the synthesis of nicotinamide adenine dinucleotide (NAD) and disrupt cellular energy metabolism . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Its degradation over time can lead to a decrease in its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular metabolism and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular function and potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its conversion to pyrazinoic acid by nicotinamidase is a critical step in its metabolic pathway . This conversion can affect the levels of metabolites involved in cellular energy metabolism and other biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different tissues . These interactions can influence its accumulation and effectiveness in target cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid typically involves the chlorination of 3-amino-2-pyrazinecarboxylic acid. One common method includes the reaction of 3-amino-2-pyrazinecarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include nitro or nitroso pyrazine derivatives.
Reduction Reactions: Products include alcohol derivatives of pyrazine.
Scientific Research Applications
3-Amino-6-chloropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby disrupting key biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the carboxylic acid group.
6-Chloropyrazine-2-carboxylic acid: Similar structure but lacks the amino group.
3-Amino-2-pyrazinecarboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
3-Amino-6-chloropyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a chlorine atom on the pyrazine ring, along with a carboxylic acid group. This unique combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields of research .
Properties
IUPAC Name |
3-amino-6-chloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPSUWOCPVNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488246 | |
Record name | 3-Amino-6-chloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2727-13-1 | |
Record name | 3-Amino-6-chloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-chloro-pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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